[(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLDBGHFZOFSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(4-chloroanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted anilines or thiols.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential pharmacological properties. Research indicates that derivatives of chlorophenylcarbamates exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer lines.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of chlorophenylcarbamates and their effects on human cancer cell lines. The results demonstrated that these compounds could effectively reduce tumor growth in vitro, suggesting potential for further development as anticancer agents .
Agricultural Applications
[(4-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate may also serve as an agrochemical. Its structural characteristics suggest it could act as a pesticide or herbicide, particularly against fungal pathogens.
Case Study : A patent application (WO2014128069A1) discusses the use of related compounds for inducing plant defense mechanisms against pathogens. This indicates that similar carbamate derivatives may enhance resistance in crops, thus reducing the need for conventional pesticides .
Mechanism of Action
The mechanism of action of [(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting the biochemical processes it regulates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on functional groups and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences :
- The hydrazone derivative () replaces the carbamoyl group with a hydrazone linker, enhancing metal-binding capacity but reducing hydrolytic stability compared to carbamates .
- Trimethacarb () shares the carbamate group but lacks aromatic methoxy substituents, resulting in lower molecular weight and likely faster metabolic degradation .
- Methyl 3,4,5-trimethoxybenzoate derivatives () retain the ester core but vary in substituents (e.g., nitro groups), which increase reactivity for electrophilic substitutions .
Biological Activity: The target compound’s 3,4,5-trimethoxybenzoyl group may enhance lipid solubility and cellular uptake compared to non-methoxy analogs like trimethacarb.
Physicochemical Properties: The hydrazone analog () likely exhibits lower solubility in nonpolar solvents due to polar hydrazone bonds, whereas the target compound’s ester and carbamate groups balance lipophilicity and hydrolytic stability. Nitro-substituted esters () are more reactive but less stable under basic conditions compared to the chloro-substituted target compound .
Research Findings and Limitations
- Evidence Gaps: No direct biological data for the target compound exists in the provided evidence. Comparisons rely on structural parallels to known compounds (e.g., carbamate pesticides in ).
- Contradictions : While trimethacarb is a confirmed pesticide, the target compound’s larger size and methoxy groups may limit its utility in field applications due to higher synthesis costs or environmental persistence.
Biological Activity
[(4-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Number : 940-36-3
- Molecular Weight : 345.78 g/mol
The compound features a benzanilide core, which is known for its diverse biological activities. The presence of the chlorophenyl and trimethoxy groups contributes to its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzanilides have been shown to inhibit enzymes such as acetyl-CoA carboxylase and farnesyl transferase, which are crucial in cancer cell proliferation and survival .
Case Study : A study involving the compound demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
This table summarizes the antimicrobial efficacy observed in laboratory settings.
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
- Membrane Disruption : It alters the permeability of microbial membranes, leading to cell lysis.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic applications. Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(4-chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves sequential esterification and carbamoylation steps. For example, the 3,4,5-trimethoxybenzoate ester moiety can be prepared via acid-catalyzed esterification using methanol, followed by coupling with a 4-chlorophenyl isocyanate derivative under anhydrous conditions . Solvents like dichloromethane or acetonitrile are critical for maintaining reaction efficiency and minimizing side reactions . To ensure stereochemical integrity, chiral HPLC or NMR-based stereochemical analysis should be employed post-synthesis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbamate carbonyl signals (δ 155–160 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+H]) and detect impurities .
- FT-IR : Confirm ester (C=O stretch at ~1700 cm) and carbamate (N-H bend at ~1530 cm) functional groups .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodology : The compound’s structural analogs (e.g., trimebutine derivatives) exhibit antispasmodic and analgesic effects via modulation of gastrointestinal motility and opiate receptor agonism . In vitro assays (e.g., isolated tissue models) and in vivo rodent studies are used to evaluate dose-dependent responses. Receptor binding assays (e.g., competitive displacement with radiolabeled ligands) can elucidate mechanisms .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity and metabolic stability of this compound?
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived ligands) and compare pharmacokinetic parameters (e.g., plasma half-life, metabolic clearance) in animal models. For instance, deuterated analogs (e.g., Methyl 3,4,5-Trimethoxybenzoate-[d9]) can track metabolic pathways via LC-MS/MS . Activity differences between stereoisomers can be tested in receptor-specific assays (e.g., μ-opiate receptor binding) .
Q. How can researchers resolve contradictions in reported in vitro vs. in vivo efficacy data?
- Methodology :
- In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability limitations (e.g., first-pass metabolism).
- Metabolite profiling : Identify active metabolites (e.g., via liver microsome incubations) that may contribute to in vivo effects not observed in cell-based assays .
- Tissue distribution studies : Radiolabel the compound (e.g., -labeling) to quantify accumulation in target organs .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The ester group is prone to hydrolysis in acidic conditions; prodrug strategies (e.g., tert-butyl carbamate protection) may enhance stability .
- Light/thermal stability : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., demethylated derivatives) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodology :
- Analog synthesis : Modify the carbamoyl group (e.g., replace 4-chlorophenyl with fluorophenyl) or trimethoxybenzoate moiety (e.g., introduce nitro or cyano substituents) .
- Bioactivity testing : Screen analogs in functional assays (e.g., intestinal smooth muscle contraction inhibition) and correlate substituent effects with IC values .
- Computational modeling : Docking studies (e.g., AutoDock) can predict binding affinities to target receptors (e.g., opiate receptors) .
Key Considerations for Researchers
- Contradictions in Evidence : Variability in synthetic yields (Table 1) suggests solvent polarity and base selection critically impact reaction efficiency .
- Data Gaps : Solubility and thermal decomposition profiles are not widely reported; researchers should prioritize these studies using differential scanning calorimetry (DSC) and shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
